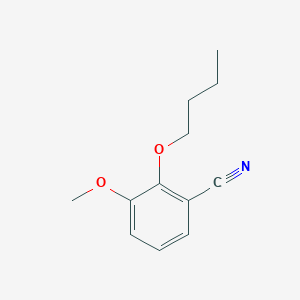

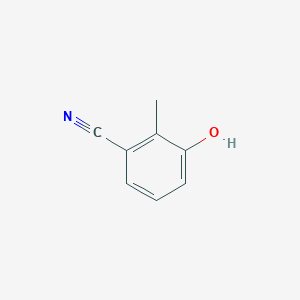

2-Butoxy-3-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Butoxy-3-methoxybenzonitrile”, we can refer to similar compounds for potential synthesis methods. For instance, benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride . Another method involves the Grignard reaction of 3-methoxybenzonitrile to form 3-methoxyphenyl cyclopentyl ketone .Scientific Research Applications

Synthesis and Thermal Performance

A study by Hui (2012) involved synthesizing a compound from 4-methoxybenzonitrile, which included steps like oxime, diazotization, denitrification, cyclization, nitration, and amination. This compound demonstrated good thermal stability, highlighting the potential use of 2-Butoxy-3-methoxybenzonitrile derivatives in thermal applications (L. Hui, 2012).

Biological Evaluation of Complexes

Govindharaju et al. (2019) utilized 2-aminobenzonitrile, closely related to 2-Butoxy-3-methoxybenzonitrile, to synthesize and evaluate a Cr(III) complex for biological applications. This study emphasized the potential medicinal and biological research applications of such compounds (Govindharaju et al., 2019).

Chemical Synthesis and Conversion

The synthesis of 2-aminobenzonitriles from 2-arylindoles, as researched by Chen et al. (2018), illustrates the diverse chemical applications of benzonitrile derivatives. This includes the conversion into other useful compounds, such as benzoxazinones, showcasing the versatility of 2-Butoxy-3-methoxybenzonitrile in chemical synthesis (Wei-Li Chen et al., 2018).

Spectroscopic Studies

Zhao et al. (2019) conducted spectroscopic studies on 2-methoxybenzonitrile, providing insights into the electronic structure and reactivity of similar compounds. This type of research is crucial for understanding the physical and chemical properties of 2-Butoxy-3-methoxybenzonitrile (Yan Zhao et al., 2019).

Solubility and Model Correlation

Research by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid in various solvents provides insights relevant to the solubility behavior of similar compounds, like 2-Butoxy-3-methoxybenzonitrile. Understanding solubility is crucial for practical applications in chemical processes (A. Zhu et al., 2019).

properties

IUPAC Name |

2-butoxy-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZMUUMHUHGPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627569 |

Source

|

| Record name | 2-Butoxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-3-methoxybenzonitrile | |

CAS RN |

80364-97-2 |

Source

|

| Record name | 2-Butoxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)